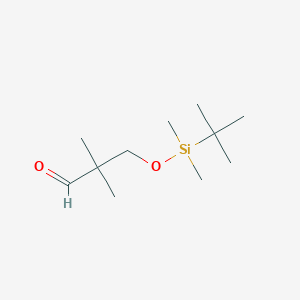

3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-10(2,3)14(6,7)13-9-11(4,5)8-12/h8H,9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPBSUJOMPJZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C)(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144681-67-4 | |

| Record name | 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole, in an organic solvent like methylene chloride . The protected intermediate is then subjected to further reactions to introduce the propionaldehyde moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection and functionalization strategies as in laboratory-scale preparations. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

Oxidation: 3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionic acid.

Reduction: 3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde has several applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

Biology: Potential precursor for biologically active compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde involves its ability to protect hydroxyl groups through the formation of stable silyl ethers. This protection is crucial in multi-step organic syntheses where selective deprotection is required at later stages. The tert-butyldimethylsilyl group provides steric hindrance, enhancing the stability of the protected intermediate .

Comparison with Similar Compounds

Key Observations:

Steric Effects : The 2,2-dimethyl groups in the target compound increase steric hindrance compared to 3-(tert-Butyldimethylsilanyloxy)propionaldehyde , which lacks these substituents. This hindrance may reduce nucleophilic addition rates at the aldehyde group .

Electronic Environment : The TBS group stabilizes the adjacent hydroxyl group, contrasting with Floralzone , where an aromatic p-ethylphenyl group introduces electron-withdrawing effects, altering reactivity .

Synthetic Utility : Cyclic analogs like 2.4b achieve higher yields (80%) in titanium-catalyzed reactions due to their rigid frameworks, whereas linear TBS-protected aldehydes (e.g., 3f ) are tailored for asymmetric synthesis .

Spectral Data Comparison

- ¹H NMR : The aldehyde proton in the target compound resonates at δ 9.47 ppm , consistent with analogous silylated aldehydes (e.g., 2.4b ). TBS methyl protons appear at δ 0.05–0.09 ppm , confirming the presence of the protective group .

- ¹³C NMR : The aldehyde carbon (δ ~207 ppm) and quaternary carbons in the TBS group (δ ~18–26 ppm) align with silyl ether derivatives .

Stability and Reactivity

- Acid/Base Stability : The TBS group resists hydrolysis under basic conditions but is cleaved by fluoride ions (e.g., TBAF), unlike Floralzone , which lacks such protection .

- Thermal Stability : Cyclic derivatives (e.g., 2.4b ) exhibit enhanced thermal stability due to their rigid structures, whereas linear analogs may require lower reaction temperatures .

Biological Activity

3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde, a silane-based compound, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, dimethylsiloxy moiety, and a propionaldehyde functional group. Its molecular formula is with a molecular weight of approximately 220.37 g/mol. The structural formula can be represented as:

| Property | Value |

|---|---|

| Molecular Weight | 220.37 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not available |

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are vital in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

A comparative study using the thiobarbituric acid reactive substances (TBARS) assay showed that several silane derivatives demonstrated potent inhibition of lipid peroxidation in rat hepatocyte membranes. The IC50 values for these compounds were collated, indicating their relative effectiveness as antioxidants.

Table 2: Antioxidant Potency of Related Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Compound A | 24 |

| Compound B | 32 |

| Compound C | 41 |

Vasodilatory Effects

In addition to antioxidant activity, some derivatives have shown vasodilatory effects in precontracted rat aortic strips. This property is crucial for developing treatments for cardiovascular diseases.

Case Study: Vasodilatory Activity Assessment

In a controlled experiment, the vasodilatory effects of the compound were assessed using phenylephrine-precontracted rat aortic strips. Results indicated that the compound significantly reduced vascular tension compared to controls.

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in oxidative stress and vascular function. The presence of the silane group could enhance its interaction with cellular membranes, facilitating its antioxidant properties.

Proposed Mechanism

- Interaction with Cell Membranes : The silane moiety may enhance membrane permeability.

- Radical Scavenging : The compound may donate electrons to neutralize free radicals.

- Vascular Relaxation : Activation of endothelial nitric oxide synthase (eNOS) leading to increased nitric oxide production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.